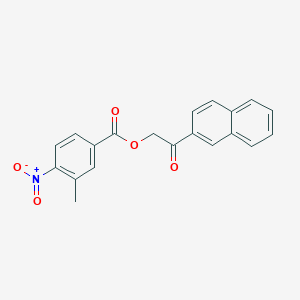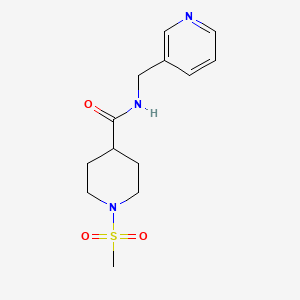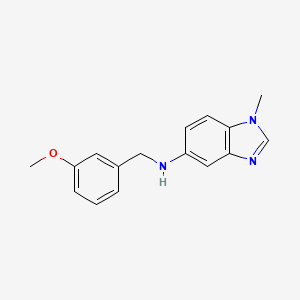![molecular formula C19H16N2O4 B5844046 N'-[2-(4-biphenylyloxy)acetyl]-2-furohydrazide](/img/structure/B5844046.png)
N'-[2-(4-biphenylyloxy)acetyl]-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-biphenylyloxy)acetyl]-2-furohydrazide, commonly known as BFA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BFA is a furosemide derivative that has been synthesized using various methods, including the reaction of furosemide with 4-biphenylyloxyacetyl chloride.
Mechanism of Action
BFA inhibits the activity of ARF by binding to its guanine nucleotide exchange factor (GEF), which is required for the activation of ARF. BFA binds to the GEF and prevents it from activating ARF, leading to the inhibition of ARF activity. This, in turn, disrupts the transport of proteins from the ER to the Golgi apparatus, leading to the accumulation of proteins in the ER.
Biochemical and Physiological Effects
BFA has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting ARF activity, BFA has been shown to induce the unfolded protein response (UPR) in cells. The UPR is a cellular stress response that is triggered by the accumulation of unfolded or misfolded proteins in the ER. BFA-induced UPR has been used to study the mechanisms of ER stress and the role of the UPR in cell survival and death.
Advantages and Limitations for Lab Experiments
BFA has several advantages and limitations for lab experiments. One of the primary advantages of BFA is its ability to selectively inhibit ARF activity, making it a useful tool for studying intracellular protein trafficking. However, BFA has also been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, BFA has a narrow therapeutic window, meaning that it can be toxic to cells at high concentrations, making it difficult to use in some experimental settings.
Future Directions
There are several future directions for the use of BFA in scientific research. One potential direction is the development of new derivatives of BFA that have improved selectivity and reduced off-target effects. Another direction is the use of BFA in combination with other drugs to enhance its therapeutic effects. Finally, BFA can be used to study the mechanisms of protein trafficking in disease states, such as cancer and neurodegenerative diseases, where protein trafficking is disrupted. Overall, BFA has significant potential for use in scientific research and is likely to continue to be an important tool in the study of intracellular protein trafficking and related processes.
Synthesis Methods
BFA can be synthesized using various methods, including the reaction of furosemide with 4-biphenylyloxyacetyl chloride in the presence of a base. The reaction results in the formation of BFA, which can be purified using various techniques, including column chromatography and recrystallization. The purity of the compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
BFA has a wide range of potential applications in scientific research. One of the primary applications of BFA is as a tool to study intracellular protein trafficking. BFA has been shown to inhibit the activity of ADP-ribosylation factor (ARF), a protein that plays a critical role in vesicle-mediated protein trafficking. By inhibiting ARF activity, BFA disrupts the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of proteins in the ER. This property of BFA has been used to study the mechanisms of protein trafficking in cells.
properties
IUPAC Name |
N'-[2-(4-phenylphenoxy)acetyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(20-21-19(23)17-7-4-12-24-17)13-25-16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12H,13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXSCLDRFJVPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5843973.png)

![4,5-bis(4-methoxyphenyl)-2-[(1-piperidinylmethylene)amino]-3-furonitrile](/img/structure/B5843983.png)

![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5844000.png)
![{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5844013.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5844031.png)



![methyl 4-methyl-3-(2-{1-[4-(trifluoromethoxy)phenyl]ethylidene}hydrazino)-2-thiophenecarboxylate](/img/structure/B5844054.png)
